molecular formula C9H9FOS B13636330 3-((2-Fluorophenyl)thio)propanal

3-((2-Fluorophenyl)thio)propanal

Cat. No.: B13636330
M. Wt: 184.23 g/mol
InChI Key: NXVDHKHZLBQSPK-UHFFFAOYSA-N
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Description

3-((2-Fluorophenyl)thio)propanal is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenyl)thio)propanal can be achieved through several methods. One common approach involves the reaction of 2-fluorothiophenol with 3-bromopropanal under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorophenyl)thio)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-((2-Fluorophenyl)thio)propanoic acid.

    Reduction: 3-((2-Fluorophenyl)thio)propanol.

    Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-((2-Fluorophenyl)thio)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenyl)thio)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorophenyl group may enhance the compound’s binding affinity to specific receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorophenyl)thio)propanal
  • 3-((2-Bromophenyl)thio)propanal
  • 3-((2-Methylphenyl)thio)propanal

Uniqueness

3-((2-Fluorophenyl)thio)propanal is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making this compound particularly interesting for medicinal chemistry applications .

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

3-(2-fluorophenyl)sulfanylpropanal

InChI

InChI=1S/C9H9FOS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-6H,3,7H2

InChI Key

NXVDHKHZLBQSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)SCCC=O

Origin of Product

United States

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